molecular formula C8H16N2O2 B554401 Z-Glu-OMe CAS No. 5672-83-3

Z-Glu-OMe

Cat. No.: B554401
CAS No.: 5672-83-3
M. Wt: 295,29 g/mole
InChI Key: WFBXRBMLCXMBBM-FSPLSTOPSA-N
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Description

Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Glu-OMe can be synthesized through several organic synthesis methods. One common method involves the reaction of N-benzyl-L-glutamic acid with formic acid to generate N-benzyl-L-glutamic acid 1-methyl ester . Another method involves the use of amino acid t-butyl esters in inverse solid-phase peptide synthesis .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process typically involves the protection of the amino group of glutamic acid followed by esterification to form the methyl ester derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Z-Glu-OMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohol derivatives, and substituted esters.

Scientific Research Applications

Z-Glu-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Glu-OMe involves its role as a protecting group in peptide synthesis. It protects the amino group of glutamic acid from unwanted reactions during chemical synthesis. The compound interacts with enzymes and other molecular targets through its ester and carbobenzyloxy groups, facilitating the formation of desired peptide bonds .

Comparison with Similar Compounds

Uniqueness: Z-Glu-OMe is unique due to its specific protecting group, which provides stability and selectivity during peptide synthesis. Its methyl ester group allows for easy removal after the synthesis process, making it a preferred choice in various chemical reactions.

Properties

IUPAC Name

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCTGARFXPQML-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Z-Glu-OMe considered a versatile chiral building block in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various complex molecules, particularly those with biological activity. Its versatility stems from the presence of different functional groups that can be selectively manipulated. For instance, [] describes its use in synthesizing cis-5-hydroxy-L-pipecolic acid, a compound with potential pharmaceutical applications. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amine, while the methyl ester allows for further transformations at the carboxylic acid site. []

Q2: How is this compound employed in protease-catalyzed acyl transfer reactions?

A2: this compound acts as an acyl donor in protease-catalyzed acyl transfer reactions. [] These reactions are highly valuable for synthesizing peptides and modified peptides. The protease facilitates the transfer of the Z-Glu moiety to a nucleophile, typically an amino acid amide. The efficiency of this transfer is influenced by the partition constant, which reflects the enzyme's preference for aminolysis (transfer to the nucleophile) over hydrolysis. [] Understanding this parameter is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Q3: Are there alternative methods for preparing this compound?

A3: While commercially available, this compound can be synthesized from L-glutamine or L-asparagine. [] This method involves treating the N-benzyloxycarbonyl α-methyl ester derivative of these amino acids with tert-butyl nitrite in refluxing acetonitrile. This reaction selectively hydrolyzes the amide group, leading to the formation of this compound or its aspartic acid analogue (Z-Asp-OMe) with high optical purity. [] This synthetic route showcases the versatility of this compound as a target molecule and provides a potential avenue for accessing it through different starting materials.

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